molecular formula C12H12N2O3 B1486799 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol CAS No. 1203703-91-6

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1486799
CAS No.: 1203703-91-6
M. Wt: 232.23 g/mol
InChI Key: IAXOWGBXDZFTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol involves several steps. In one study, a pyridine derivative was used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetic acid and pyridine, were used .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .

Scientific Research Applications

Supramolecular Chemistry and Dimerization

The ureidopyrimidinone functionality, closely related to 6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol, demonstrates strong dimerization capabilities through quadruple hydrogen bonding. This property makes it an attractive building block for supramolecular chemistry, enabling the design of complex molecular structures with high dimerization constants. Such characteristics are beneficial for developing advanced materials and nanotechnology applications (Beijer et al., 1998).

Antitumor and Antifolate Activity

Pyrimidin-4-ol derivatives, similar to this compound, have been explored for their antitumor properties. These compounds are potent inhibitors of mammalian dihydrofolate reductase, showing significant activity against cancer models such as the Walker 256 carcinosarcoma in rats. This suggests potential applications in cancer therapy and the development of new anticancer drugs (Grivsky et al., 1980).

Synthesis and Electrochemical Properties

Research into novel aminopyrimidinone derivatives, including structures similar to this compound, has highlighted their promising electrochemical properties. These compounds, especially those bearing a catechol unit, show lower oxidation potentials compared to DNA, making them suitable as electrochemically detectable abasic-site binders. Such properties are crucial for the development of biosensors and diagnostic tools (Chiba et al., 2012).

Anti-inflammatory and Analgesic Agents

Pyrimidine heterocycles, like this compound, are integral to medicinal chemistry due to their significant biological roles. Novel derivatives of such compounds have been synthesized and screened for their analgesic and anti-inflammatory activities, revealing that the nature of the substituent greatly influences these activities. This underscores the potential of pyrimidine derivatives in the development of new therapeutic agents (Muralidharan et al., 2019).

Nonlinear Optical Properties

The pyrimidine ring's widespread occurrence in nature and its applications in medicine and nonlinear optics (NLO) underscore the significance of compounds like this compound. Studies on thio analogues of pyrimidine-pyrimidinone derivatives have revealed considerable NLO properties, indicating their potential for optoelectronic applications. Such studies are crucial for advancing materials science and developing new technologies for information storage and processing (Hussain et al., 2020).

Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is Aurora kinase A (AURKA). This compound has been shown to selectively inhibit AURKA activity, which is crucial for cell cycle regulation and mitosis . The interaction between this compound and AURKA involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the disruption of cell division and has potential implications for cancer therapy.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to the accumulation of cells in this phase and preventing their progression to mitosis . Additionally, this compound triggers apoptotic cell death through the activation of caspase-3 and caspase-7, as well as the cleavage of poly (ADP-ribose) polymerase (PARP) . These effects are mediated through the inhibition of AURKA, which plays a pivotal role in cell division and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding pocket of AURKA, thereby preventing the phosphorylation of its substrates . This inhibition disrupts the normal function of AURKA in promoting cell division and leads to cell cycle arrest and apoptosis. Additionally, the binding of this compound to AURKA has been confirmed through in silico docking studies, which demonstrate a strong binding affinity and stability of the compound-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of AURKA activity and prolonged cell cycle arrest . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses and potential development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits AURKA activity and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as flavin-containing monooxygenases (FMOs) . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and stability, as well as its overall pharmacokinetic profile. The involvement of FMOs in the metabolism of this compound underscores the importance of understanding its metabolic pathways for optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. Studies have shown that this compound accumulates in certain tissues, including the liver and kidneys, where it exerts its biochemical effects . The transport and distribution of this compound are critical factors in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, AURKA . The compound’s localization is facilitated by its ability to diffuse across cellular membranes and reach the cytoplasmic compartment. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(15)14-7-13-10/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOWGBXDZFTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.